molecular formula CH6N2S2 B1368244 Ammonium dithiocarbamate CAS No. 513-74-6

Ammonium dithiocarbamate

Cat. No. B1368244
CAS RN: 513-74-6
M. Wt: 110.21 g/mol
InChI Key: DCYNAHFAQKMWDW-UHFFFAOYSA-N
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Description

Ammonium dithiocarbamate is an intermediate in synthesizing [6R- [6α,7β (Z)]]-7- [ [ (2-Amino-4-thiazolyl) (methoxyimino)acetyl]amino]-3- [ [ [4- (2-carboxyethyl)-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic Acid, an isomer of the antibiotic Cefodizime . It appears as yellow crystals and is soluble in water .


Synthesis Analysis

Dithiocarbamates, including Ammonium dithiocarbamate, are generated by the reaction of primary and secondary amines with carbon disulfide under alkaline conditions . The synthesis could be effected without a catalyst or in the presence of an appropriate alkali .


Molecular Structure Analysis

The molecular formula of Ammonium dithiocarbamate is CH6N2S2 . The molecular weight is 110.21 g/mol .


Chemical Reactions Analysis

Dithiocarbamates, including Ammonium dithiocarbamate, are compounds formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) .


Physical And Chemical Properties Analysis

Ammonium dithiocarbamate appears as yellow crystals . It is soluble in water . The molecular weight is 110.21 g/mol .

Scientific Research Applications

Anticancer Research

Ammonium dithiocarbamate compounds have shown promise in anticancer research due to their ability to inhibit enzymes like catalase, which are responsible for cancer growth. These compounds are evaluated for their potential as anti-cancer drugs, particularly in forming stable complexes with metals that can target cancer cells . Organotin (IV) dithiocarbamate complexes, for example, have unique stereoelectronic properties that may assist in transporting molecules to target sites and prolonging their retention time, which is crucial in medicinal chemistry .

Heavy Metal Chelation

The chelating ability of dithiocarbamates makes them suitable for addressing heavy metal pollution. Ammonium dithiocarbamate can form chelate complexes with metal ions, which can then be eluted and atomized for further analysis or removal from the environment .

Synthesis of Nanoparticles and Nanocomposites

Dithiocarbamates serve as precursors in the synthesis of nanoparticles and nanocomposites. The challenges experienced during the synthesis process and mechanisms to overcome them are crucial for obtaining accurate results in this field .

Antimicrobial Studies

In vitro studies have utilized ammonium dithiocarbamate in assessing antibacterial and antifungal activities against various pathogens. The ligand and its complexes are tested for their efficacy in inhibiting microbial growth .

Transition Metal Complexes

The ability of dithiocarbamate ligands to form stable complexes with transition metals is leveraged in various applications, including the synthesis of other useful compounds .

Mechanism of Action

Target of Action

Ammonium dithiocarbamate (ADTC) primarily targets metal ions, forming stable complexes with them . This chelating ability has been utilized in numerous applications . The compound’s strong metal binding capacity allows it to act as an enzyme inhibitor , inhibiting catalase, an enzyme responsible for cancer growth .

Mode of Action

ADTC interacts with its targets by sharing electrons between the metal ions, sulfur atoms, and nitrogen atoms . This interaction results in the formation of metal complexes that are insoluble in water , making ADTC a potent heavy metal chelator . The compound can also inhibit the role of NF-jB by inhibiting IjB phosphorylation, thus blocking NF-jB translocation to the nucleus .

Biochemical Pathways

The primary biochemical pathway affected by ADTC involves the inhibition of catalytic and regulatory thiol groups of cytoplasm constituents . This inhibition disrupts normal cellular processes, leading to various downstream effects. For instance, in the context of cancer growth, the inhibition of catalase can potentially slow down or halt the proliferation of cancer cells .

Pharmacokinetics

Given its strong chelating ability and its tendency to form insoluble complexes with metal ions , it can be inferred that these properties could influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of ADTC’s action are primarily seen in its ability to inhibit enzymes and form stable complexes with metal ions . This can lead to the disruption of normal cellular processes, potentially slowing down or halting the growth of cancer cells . Additionally, ADTC can inhibit the role of NF-jB, reducing the expression of downstream cytokines involved in the pathogenesis of immunological liver injury .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ADTC. For instance, its environmental degradation in air, water, and soil is relatively rapid due to photolysis and/or hydrolysis . This means that environmental conditions such as light exposure and pH could potentially affect the stability and efficacy of ADTC. Furthermore, the presence of metal ions in the environment can influence the action of ADTC due to its strong metal binding capacity .

Safety and Hazards

When handling Ammonium dithiocarbamate, it is advised to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols . It is also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Dithiocarbamates, including Ammonium dithiocarbamate, have been used in numerous applications due to their ability to form stable complexes with transition metals . They have been used as enzyme inhibitors and for the treatment of HIV and other diseases . They have also been used in the industry as vulcanization accelerators, froth flotation collectors, antifouling, coatings, lubricant additives, and sensors . Future research may focus on their potential uses in agriculture and remediation of heavy metals .

properties

IUPAC Name

azanium;carbamodithioate
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InChI

InChI=1S/CH3NS2.H3N/c2-1(3)4;/h(H3,2,3,4);1H3
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InChI Key

DCYNAHFAQKMWDW-UHFFFAOYSA-N
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Canonical SMILES

C(=S)(N)[S-].[NH4+]
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Molecular Formula

CH6N2S2
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DSSTOX Substance ID

DTXSID3027166
Record name Carbamodithioic acid, monoammonium salt
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Molecular Weight

110.21 g/mol
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Physical Description

Yellow solid, soluble in water; [Merck Index] Yellow lustrous crystals; [MSDSonline]
Record name Ammonium dithiocarbamate
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Solubility

SOL IN WATER
Record name AMMONIUM DITHIOCARBAMATE
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Density

1.451 @ 20 °C/4 °C
Record name AMMONIUM DITHIOCARBAMATE
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Product Name

Ammonium dithiocarbamate

Color/Form

YELLOW LUSTROUS ORTHORHOMBIC CRYSTALS WHEN FRESH

CAS RN

513-74-6
Record name Ammonium dithiocarbamate
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Record name Ammonium dithiocarbamate
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Melting Point

99 °C
Record name AMMONIUM DITHIOCARBAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of ammonium dithiocarbamate?

A1: Ammonium dithiocarbamate has the molecular formula CH6N2S2 and a molecular weight of 106.19 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize ammonium dithiocarbamate?

A2: Common techniques include NMR spectroscopy, Fourier transform infrared spectroscopy (FTIR), and mass spectrometry. FTIR can identify characteristic functional groups, while NMR provides insights into the compound's structure and dynamics. Mass spectrometry helps determine the molecular weight and fragmentation patterns. [, , , ]

Q3: Are there any crystallographic studies on ammonium dithiocarbamate derivatives?

A3: Yes, a study examined the crystal structure of mercury(II) dithiocarbamate, formed by reacting ammonium dithiocarbamate with a mercury salt. The study revealed a two-dimensional polymeric network structure with bridging dithiocarbamate ligands. []

Q4: How does the stability of ammonium dithiocarbamate-based ionic liquids change over time?

A4: Research indicates that while ammonium dithiocarbamate-based ionic liquids exhibit promising friction-reducing characteristics as lubricant additives, these properties diminish after long-term storage due to the degradation of the ionic liquids. []

Q5: Can ammonium dithiocarbamate be used to modify the properties of polymers?

A5: Yes, studies have shown that ammonium dithiocarbamate can react with CO2 or CS2 to form ammonium carbamates and ammonium dithiocarbamates. When incorporated into amino-functionalized polysiloxanes, these adducts introduce ionic crosslinks, dramatically altering the polymer's thermal, rheological, and adhesive properties. These modifications are reversible, allowing for the tuning of material properties. []

Q6: How is ammonium dithiocarbamate utilized in the synthesis of 2-mercaptothiazoles?

A6: Ammonium dithiocarbamate serves as a key reagent in various approaches to synthesizing 2-mercaptothiazoles. It can react with alkynyl(phenyl)iodonium salts [], α-tosylated ketones [], or halogenated levulinic acid esters [] to produce the desired 2-mercaptothiazole derivatives.

Q7: Can ammonium dithiocarbamate be used to synthesize compounds other than thiazoles?

A7: Yes, its versatility extends to forming a range of heterocyclic compounds. For instance, it reacts with acetylenic ketones to yield β-hydroxy-α-thiobenzoylstyrene derivatives and β,β'-di(α-aroylstyryl) sulfides. [] Additionally, it can participate in reactions leading to thioureas [], bis-thiazolidinones, and bis-thiazoles. []

Q8: Is ammonium dithiocarbamate involved in any photochemical reactions?

A8: Quaternary ammonium dithiocarbamates function as photobase generators, decomposing upon light exposure to release basic compounds like triethylenediamine. This property makes them valuable in applications such as the photoinitiated thermal crosslinking of polymers like poly(glycidyl methacrylate). []

Q9: Have computational methods been applied to study ammonium dithiocarbamate and its derivatives?

A9: Density Functional Theory (DFT) and Hartree Fock (HF) calculations, using basis sets like 6-311G(d,p), have been employed to investigate the thermodynamic parameters of ammonium dithiocarbamate derivatives. These calculations provide insights into molecular properties such as HOMO-LUMO gaps, chemical potential, and electrophilicity, aiding in understanding their reactivity and behavior. []

Q10: Does ammonium dithiocarbamate have applications in analytical chemistry?

A10: Yes, ammonium dithiocarbamate and its derivatives like pyrrolidine ammonium dithiocarbamate (APDC) are used as chelating agents in analytical techniques like dispersive liquid-liquid microextraction (DLLME). They form complexes with metal ions like iron, allowing for their extraction and preconcentration from complex matrices like beer prior to analysis by techniques like flame atomic absorption spectrometry (FAAS). [, ]

Q11: What are the potential environmental impacts of ammonium dithiocarbamate, and are there strategies for mitigation?

A11: While specific details on the environmental impact of ammonium dithiocarbamate are limited in the provided research, the use of alternative ligands, optimization of reaction conditions for minimal waste generation, and the development of efficient recycling or degradation strategies could minimize potential negative impacts. []

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